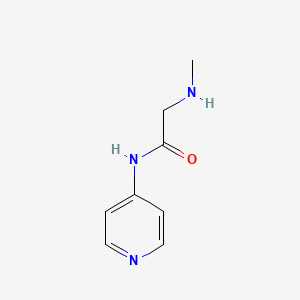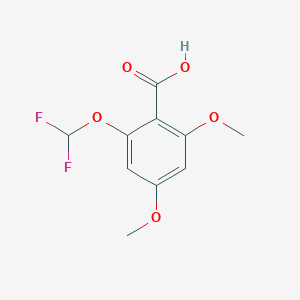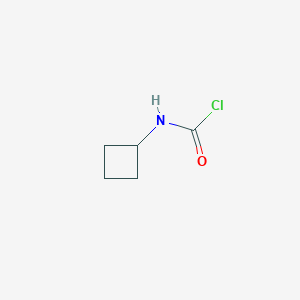
N-cyclobutylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutylcarbamoyl chloride: is an organic compound characterized by the presence of a carbamoyl chloride functional group attached to a cyclobutyl ring. It is typically a colorless to pale yellow liquid with a potentially irritating odor . This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-cyclobutylcarbamoyl chloride can be synthesized through the reaction of cyclobutylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
[ \text{Cyclobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety measures due to the use of phosgene, a highly toxic gas. The process is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclobutylcarbamoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form N-cyclobutylcarbamates.
Aminolysis: Reacts with amines to form N-cyclobutylureas.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under ambient conditions.
Major Products:
Hydrolysis: N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: N-cyclobutylcarbamates.
Aminolysis: N-cyclobutylureas.
Aplicaciones Científicas De Investigación
N-cyclobutylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-cyclobutylcarbamoyl chloride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound’s carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations to produce desired products .
Comparación Con Compuestos Similares
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of a cyclobutyl ring.
Uniqueness: N-cyclobutylcarbamoyl chloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other carbamoyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Fórmula molecular |
C5H8ClNO |
|---|---|
Peso molecular |
133.57 g/mol |
Nombre IUPAC |
N-cyclobutylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H,7,8) |
Clave InChI |
KFEFXTWUEQZHRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)

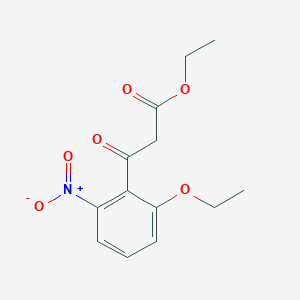
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)

![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
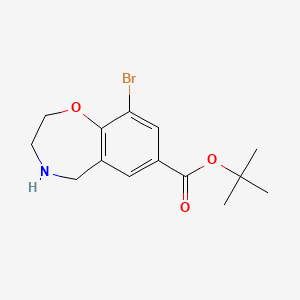
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
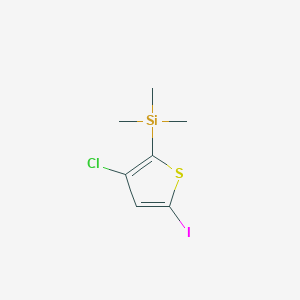

![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
